N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Description
Properties
IUPAC Name |
N-cyclopentyl-6,7-dimethylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4/c1-13-11-16-17(12-14(13)2)23-19(7-9-20-10-8-19)18(22-16)21-15-5-3-4-6-15/h11-12,15,20,23H,3-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHIFYGGOSCYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3(CCNCC3)C(=NC4CCCC4)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-6’,7’-dimethyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Subsequent deprotection steps yield the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-6’,7’-dimethyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or azides, into the molecule.
Scientific Research Applications
Applications in Cancer Therapy
The primary application of N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is in cancer therapy. Several studies have demonstrated its effectiveness against various cancer cell lines.
Case Studies
- Breast Cancer Model :
- Cell Line Studies :
Data Tables
| Application | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Cancer Therapy | CDK4 | 8.8 | Induces apoptosis |
| CDK9 | 12 | Induces apoptosis | |
| HDAC1 | 2.2 | Alters gene expression |
Potential for Drug Development
The compound's unique structure provides a scaffold for further modifications to enhance its efficacy and selectivity. Its ability to induce apoptosis through multiple pathways makes it an attractive candidate for combination therapies with other anticancer agents.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-6’,7’-dimethyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Key Structural Features
Liproxstatin-1 (N-(3-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine)
- Substituents : 3-Chlorobenzyl group at the N-position.
- Activity : Potent ferroptosis inhibitor (IC50 ≈ 38 nM) targeting lipid peroxidation via GPX4 modulation .
S019-2097 (N-tert-butyl-1-(6-methylpyridine-3-carbonyl)-1'H-spiro[piperidine-3,2'-quinoxalin]-3'-amine)
- Substituents : tert-Butyl and 6-methylpyridine-carbonyl groups.
- Properties : Higher molecular weight (391.52) and reduced logP (≈2.8) compared to Liproxstatin-1, suggesting improved solubility but lower membrane permeability .
Target Compound (N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine)
- Substituents : Cyclopentyl (N-position) and dimethyl groups (6',7' positions).
- Hypothesized Advantages :
Physicochemical Properties
Biological Activity
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro architecture that combines a piperidine ring and a quinoxaline moiety. Its molecular formula is C₁₅H₁₈N₂, and it is characterized by the presence of cyclopentyl and dimethyl substituents which enhance its biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It shows potential affinity for neurotransmitter receptors, which could modulate neurochemical signaling.
- Protein Interactions : The unique structure allows selective binding to proteins, influencing their activity and stability.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) have shown promising results:
These values indicate that this compound exhibits potent antiproliferative effects, outperforming some conventional chemotherapeutics.
2. Antioxidant Activity
The compound has also been assessed for its antioxidant properties. Studies suggest that it can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases.
3. Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. It could modulate neurotransmitter systems, offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited cell proliferation in multiple cancer cell lines, suggesting its potential as a lead compound for drug development .
- Mechanistic Studies : Research focusing on the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through caspase-dependent pathways .
- Comparative Analysis : A comparative study with similar spiro compounds showed that this compound had superior activity against certain cancer types due to its unique substituents .
Q & A
Basic: What synthetic strategies are commonly employed for N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the spiro-piperidine-quinoxaline core. Key steps include:
- Cyclization reactions to construct the quinoxaline ring, often using Pd/C or Cu catalysts (e.g., cesium carbonate and copper(I) bromide in DMSO for cross-coupling) .
- Reductive amination or Mitsunobu reactions to introduce the cyclopentylamine moiety .
- Selective alkylation/methylation at the 6' and 7' positions, guided by steric and electronic factors .
Reaction optimization focuses on solvent choice (e.g., DMF, toluene), temperature control (35–100°C), and purification via column chromatography (ethyl acetate/hexane gradients) .
Basic: Which spectroscopic and analytical methods are critical for structural characterization?
Answer:
- NMR Spectroscopy :
- HRMS (High-Resolution Mass Spectrometry) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray Crystallography determines absolute stereochemistry and spiro-ring puckering .
Advanced: How can intramolecular acyl transfer processes be leveraged to optimize spiro-piperidine synthesis?
Answer:
Intramolecular N→N acyl transfers in spiro-piperidine derivatives are promoted under mild debenzylation conditions (HCOONH₄/Pd/C in methanol). Key considerations:
- Conformational mobility of the piperidine ring enables acyl migration, as shown in 1'-acyl-1-benzyl-spiro[piperidine-4,2'-quinoline] systems .
- Crossover experiments validate the intramolecular mechanism by excluding intermolecular pathways .
- Reaction monitoring via TLC and GC-MS ensures intermediate stability .
Advanced: What computational approaches predict conformational stability in spiro-piperidine derivatives?
Answer:
- Cremer-Pople Puckering Parameters quantify ring conformation using Cartesian coordinates to define a mean plane and analyze deviations .
- Molecular Dynamics (MD) Simulations model spiro-ring flexibility under physiological conditions, correlating with NMR-derived activation energies .
- DFT (Density Functional Theory) calculates transition states for acyl transfer processes and steric strain in substituted quinoxalines .
Advanced: How can contradictory biological activity data be resolved for spiro-piperidine analogs?
Answer:
- Comparative Assays : Test analogs (e.g., N-(3-chlorobenzyl) variants) under standardized conditions to isolate substituent effects .
- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions .
- Ferroptosis Inhibition Studies : For compounds like Liproxstatin-1 analogs, validate IC₅₀ values across cell lines (e.g., GPX4-knockout models) .
Advanced: What challenges arise in regioselective functionalization of the quinoxaline core?
Answer:
- Steric Hindrance : Methyl groups at 6'/7' positions limit accessibility to electrophilic reagents. Directed ortho-metalation (e.g., using LDA) or directing groups (pyridinyl) can enhance selectivity .
- Electronic Effects : Electron-withdrawing substituents (e.g., trifluoromethyl) deactivate the quinoxaline ring, requiring harsher conditions for nitration or halogenation .
Advanced: How does stereochemistry at the spiro-center influence biological activity?
Answer:
- Enantiomer-Specific Activity : For analogs like (R)-3-(4-phenoxyphenyl)-1-piperidin-3-yl-pyrazolo[3,4-d]pyrimidin-4-amine, stereochemistry impacts target binding (e.g., SHP2 inhibition) .
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers, followed by in vitro assays to correlate configuration with potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
